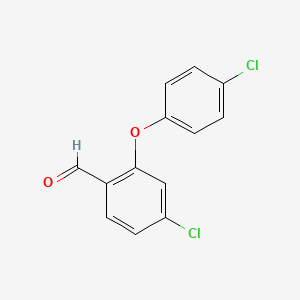

4-Chloro-2-(4-chlorophenoxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Chloro-2-(4-chlorophenoxy)benzaldehyde” is a chemical compound with the molecular formula C13H8Cl2O2 . It is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” consists of two benzene rings connected by an oxygen atom, with a chlorine atom attached to each ring and an aldehyde group attached to one of the rings .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 267.11 . It is a solid at room temperature . The density is approximately 1.3 g/cm3 .Applications De Recherche Scientifique

Advanced Oxidation Processes

The compound 4-Chloro-2-(4-chlorophenoxy)benzaldehyde has been explored in the context of advanced oxidation processes (AOPs) for the treatment of water contaminated with organic pollutants. The oxidation of organic compounds in water using chromate as an activator of hydrogen peroxide (H2O2) demonstrates the capability of certain chemical systems to degrade pollutants effectively at a wide range of pH levels. This process is distinct from the traditional Fenton-based activation of H2O2 and offers a viable solution for treating chromate-contaminated wastewaters with recalcitrant organic compounds. The degradation of 4-chlorophenol in actual Cr(VI)-contaminated wastewater has been successfully demonstrated, highlighting the potential of this AOP for environmental remediation (Bokare & Choi, 2010).

Analytical Chemistry Applications

In analytical chemistry, this compound-related compounds have been used as fluorogenic labeling reagents in pre-column derivatization for the HPLC separation of chlorophenols. This application is crucial for the determination of chlorocresol and chloroxylenol in pharmaceutical formulations, showcasing the compound's role in ensuring the quality and safety of pharmaceutical products (Gatti et al., 1997).

Catalysis and Synthesis

The synthesis of benzaldehyde derivatives, including those structurally related to this compound, plays a significant role in various industrial applications. For instance, the sulfated Ti-SBA-15 catalyst has shown a threefold increase in oxidative properties when treated with chlorosulfonic acid, enhancing the conversion of benzyl alcohol to benzaldehyde. This process is pivotal for producing benzaldehyde, which is widely used in cosmetics, perfumery, and pharmaceutical industries, demonstrating the compound's importance in catalysis and synthesis (Sharma, Soni, & Dalai, 2012).

Spectroscopic Characterization

Spectroscopic characterization of diazodibenzyloxy pyrazolines derived from diazodibenzyloxy chalcones, which include 3-(4-chlorophenylazo)-4-(4-chlorobenzyloxy)benzaldehyde, underscores the compound's utility in chemical synthesis and material science. These synthesized compounds, characterized by FT-IR, 1H-NMR, 13C-NMR, and DEPT-135, contain azo-linkages and benzyloxy moieties, contributing to the field of organic synthesis and the development of new materials with potential applications in various industries (Samad, Chawishli, & Hussein, 2015).

Safety and Hazards

Propriétés

IUPAC Name |

4-chloro-2-(4-chlorophenoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-10-3-5-12(6-4-10)17-13-7-11(15)2-1-9(13)8-16/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVLIWXQHOFVKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=CC(=C2)Cl)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2679814.png)

![Ethyl 4-(2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2679819.png)

![2-Bromo-3-(difluoromethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B2679820.png)

![(2Z)-N-acetyl-6-bromo-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2679821.png)

![3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2679824.png)

![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2679827.png)

![(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B2679831.png)

![4-(pentyloxy)-N-{1-[4-(pentyloxy)benzoyl]-1H-1,3-benzimidazol-5-yl}benzenecarboxamide](/img/structure/B2679836.png)

![3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride](/img/structure/B2679838.png)